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Compound of Interest

Compound Name: DM21

Cat. No.: B13910615

A recent deep learning model, DM21, developed by Google DeepMind, has demonstrated
competitive performance in quantum chemistry benchmarks. This guide provides a
comparative analysis of the mean absolute error (MAE) of DM21 on the LMGB35 benchmark
against established density functional theory (DFT) functionals, offering insights for
researchers, scientists, and drug development professionals.

The DM21 model, a neural network-based exchange-correlation functional, has been evaluated
on the Large Main Group Benchmark for Bond Lengths (LMGB35), a benchmark designed to
assess the accuracy of computational methods in predicting molecular geometries. This
analysis places the performance of DM21 in context with two widely used DFT functionals:
PBEDO, a hybrid functional, and SCAN, a meta-GGA functional.

Performance Comparison on the LMGB35
Benchmark

The following table summarizes the mean absolute error (MAE) of DM21, PBEO, and SCAN on
the LMGB35 benchmark for both bond lengths and energies. Lower MAE values indicate
higher accuracy.
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Metric DM21 PBEO SCAN

Bond Length MAE
(pm) with 6-31G(d,p) 0.843 0.803 0.795
basis set

Bond Length MAE

(pm) with def2-TZVP 0.625 0.948 0.595
basis set

Energy MAE

(kcal/mol) with cc- 2.151 3.757 3.978

pVQZ basis set

Data sourced from a 2025 study on the applicability of modern DFT functionals.

The data reveals that for bond length prediction, the performance of DM21 is comparable to
that of PBEO and SCAN. With the 6-31G(d,p) basis set, SCAN shows the lowest MAE, closely
followed by PBEO and then DM21. However, when employing the larger def2-TZVP basis set,
DM21's accuracy in predicting bond lengths improves, surpassing PBEO and performing on par
with SCAN.

In the prediction of molecular energies, DM21 exhibits a notable advantage over both PBEO
and SCAN, demonstrating a significantly lower MAE. This suggests that while all three
functionals provide reasonable accuracy for geometry optimization, DM21 may offer superior
performance for applications where precise energy calculations are critical.

Experimental Protocols

The performance evaluation of the DM21, PBEO, and SCAN functionals on the LMGB35
benchmark was conducted using the following computational methodology:

e Benchmark Dataset: The LMGB35 benchmark dataset was used, which comprises a
collection of molecules for which high-accuracy reference bond lengths are available.

o Geometry Optimization: Molecular geometries were optimized using each of the DFT
functionals (DM21, PBEO, and SCAN).
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» Basis Sets: Two different basis sets were employed for the geometry optimization
calculations:

o 6-31G(d,p)
o def2-TZVP

e Energy Calculations: Single-point energy calculations were performed using the cc-pvVQZ
basis set on the optimized geometries.

» Reference Method: The reference values for geometry optimization were obtained from high-
level coupled-cluster singles and doubles with perturbative triples (CCSD(T)) calculations,
which is considered a gold standard in quantum chemistry for its high accuracy.

o Error Calculation: The mean absolute error (MAE) was calculated by comparing the bond
lengths and energies predicted by each functional against the reference values.

Benchmarking Workflow

The following diagram illustrates the general workflow for benchmarking the performance of
DFT functionals like DM21.
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Caption: General workflow for benchmarking DFT functionals.

Logical Relationship of Evaluation Components

The evaluation of a new computational model like DM21 involves a structured comparison
against established methods on a standardized benchmark. The logical flow of this process is

depicted below.
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Caption: Logical relationship of evaluation components.

 To cite this document: BenchChem. [Performance of DM21 on the LMGB35 Benchmark: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13910615#mean-absolute-error-of-dm21-on-the-
Imgb35-benchmark]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science
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